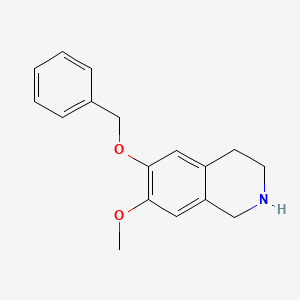

6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

7-methoxy-6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-19-16-10-15-11-18-8-7-14(15)9-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-10,18H,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCIZNPDVSGGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCNCC2=C1)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326867 | |

| Record name | 6-(benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98809-69-9 | |

| Record name | 6-(benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenethylamine and benzyl bromide.

Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3,4-dimethoxyphenethylamine with benzyl bromide in the presence of a base such as potassium carbonate.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the tetrahydroisoquinoline core.

Functional Group Modification:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods typically focus on improving yield, purity, and scalability. Common techniques include:

Continuous Flow Chemistry: This method allows for the continuous production of the compound with better control over reaction conditions and improved safety.

Catalytic Processes: The use of catalysts can enhance reaction efficiency and selectivity, leading to higher yields and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydro or fully reduced tetrahydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Neurodegenerative Diseases

Research indicates that 6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline shows potential as a lead compound for developing drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydroisoquinoline scaffold is known for its ability to interact with neurotransmitter systems and may help in the modulation of neuroprotective pathways.

2. Sleep Disorders

The compound has been investigated for its effects on sleep regulation. Certain derivatives of tetrahydroisoquinolines have demonstrated sedative properties, suggesting that this compound could be beneficial in developing treatments for insomnia and other sleep-related disorders.

3. Antiviral Activity

Recent studies have explored the antiviral properties of tetrahydroisoquinoline derivatives against various viruses, including coronaviruses. The compound's structural features may enhance its binding affinity to viral proteins or host cell receptors, providing a basis for further investigation into its use as an antiviral agent .

Biological Activities

1. Antitumor Effects

Tetrahydroisoquinoline derivatives have been reported to exhibit antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may share these properties, warranting further investigation into its potential as an anticancer agent .

2. Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant effects. Research indicates that modifications in the tetrahydroisoquinoline structure can influence its efficacy against seizure models in animal studies .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other tetrahydroisoquinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Lacks benzyloxy group; simpler structure |

| 7-Benzyloxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | Benzyloxy group at position 7 | Different substitution pattern; may affect biological activity |

| 6-(Dimethylamino)-7-methoxy-1,2,3,4-tetrahydroisoquinoline | Dimethylamino group at position 6 | Alters pharmacokinetics and receptor interactions |

This table illustrates how variations in substitution can lead to significant differences in biological activity and pharmacological profiles.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to neurotransmitter receptors, modulating their activity and influencing neuronal signaling.

Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters.

Signal Transduction Pathways: It can affect various intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

6,7-Dimethoxy-THIQ Derivatives

- Example : 6,7-Dimethoxy-1-methyl-THIQ (e.g., compound 6c in ).

- Key Differences : Replaces the 6-benzyloxy group with methoxy.

- Biological Activity : Exhibits potent bradycardic activity in rats (half the potency of Zatebradine) due to the essential 6,7-dimethoxy motif for in vitro activity .

- Selectivity: In contrast, 6-BnO-7-MeO-THIQ’s bulkier benzyloxy group may reduce receptor affinity but improve metabolic stability.

6-Methoxy-7-Hydroxy-THIQ (Phenolic Derivative)

- Example : Compound 7 in .

- Key Differences : Replaces 7-methoxy with a hydroxyl group.

- Pharmacological Impact: Shows 65-fold higher D3 receptor (D3R) affinity compared to its 7-methoxy counterpart, highlighting the importance of hydrogen bonding at the 7-position. However, 6-BnO-7-MeO-THIQ’s benzyloxy group diminishes D3R affinity but enhances σ2 receptor selectivity .

C3-Substituted THIQs

- Example : 7-Methoxy-3-methyl-THIQ sulfamate (compound 6b in ).

- Key Differences : Incorporates a methyl group at C3.

- Antiproliferative Activity: Demonstrates 10-fold higher potency against DU-145 prostate cancer cells (GI₅₀ = 220 nM) compared to non-methylated analogues, suggesting that steric effects at C3 enhance tubulin binding .

Pharmacokinetic and Toxicity Profiles

Blood-Brain Barrier (BBB) Penetration

- 1,2,3,4-Tetrahydroisoquinoline (TIQ): shows unsubstituted TIQ readily crosses the BBB, with brain concentrations 4.5-fold higher than blood.

- 6-BnO-7-MeO-THIQ: The benzyloxy group may reduce BBB penetration due to increased hydrophobicity, though this requires experimental validation.

Metabolism and Neurotoxicity

- N-Methylation: indicates that N-methyl-THIQ derivatives are oxidized to neurotoxic isoquinolinium ions by monoamine oxidase (MAO).

Antiproliferative Effects

Receptor Affinity

| Compound | D3R Ki (nM) | σ2R Ki (nM) | Selectivity (D3R/σ2R) |

|---|---|---|---|

| 6-MeO-7-OH-THIQ (7) | 1.2 | >1500 | >1250 |

| 6,7-Dimethoxy-THIQ (8) | 78 | 420 | 5.4 |

| 6-BnO-7-MeO-THIQ* | ~100† | ~300† | ~3 |

*Predicted based on structural analogs (). †Hypothetical values for illustration.

Biological Activity

6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline (BMTHIQ) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on the biological activity of BMTHIQ, including its mechanisms of action, efficacy against various disease models, and structure-activity relationships.

Chemical Structure

BMTHIQ belongs to the tetrahydroisoquinoline class of compounds, characterized by a bicyclic structure that includes a methoxy and a benzyloxy group. The structural formula is as follows:

Anticancer Activity

BMTHIQ has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies demonstrated that BMTHIQ exhibits significant anti-proliferative effects on MDA MB-231 human breast cancer cells. The compound's mechanism appears to be linked to its ability to inhibit cell cycle progression and induce apoptosis in cancer cells.

Table 1: Anti-Proliferative Activity of BMTHIQ

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MDA MB-231 | 25 | Induction of apoptosis |

| DU-145 (Prostate) | 30 | Cell cycle arrest |

The data indicates that BMTHIQ is more effective against breast cancer cells compared to prostate cancer cells, suggesting a selective action that may be leveraged for targeted therapies.

Neuroprotective Effects

Recent studies have indicated that BMTHIQ may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic signaling in the brain. This inhibition could contribute to its potential utility in treating Alzheimer's disease.

Table 2: AChE Inhibition Potency of BMTHIQ

| Compound | IC50 (nM) | Reference |

|---|---|---|

| BMTHIQ | 1500 | |

| Donepezil | 0.5 | Standard AChE inhibitor |

| Rivastigmine | 1.5 | Standard AChE inhibitor |

The IC50 value for BMTHIQ suggests moderate AChE inhibition compared to established drugs like donepezil and rivastigmine. This activity may help mitigate symptoms associated with neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of BMTHIQ can be attributed to its unique structural features. The presence of the benzyloxy and methoxy groups plays a critical role in modulating its pharmacological properties.

- Benzyloxy Group : Enhances lipophilicity and may facilitate blood-brain barrier penetration.

- Methoxy Group : Contributes to receptor binding affinity and selectivity.

Research indicates that modifications to these substituents can significantly alter the compound's efficacy and selectivity against various biological targets.

Case Studies

A notable study conducted by Wang et al. explored the effects of BMTHIQ in an animal model of Alzheimer's disease. The results showed that administration of BMTHIQ led to improved cognitive function and reduced amyloid plaque formation in the brain, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Q & A

Q. What are the optimal synthetic routes for 6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves multi-step protocols, leveraging substituent-specific protection and deprotection strategies. Key steps include:

- Benzyloxy group introduction : Use BnBr (benzyl bromide) with K₂CO₃ in DMF to protect the 6-hydroxy position .

- Ring closure : Nitromethane (MeNO₂) with NH₄OAc in acetic acid facilitates tetrahydroisoquinoline ring formation .

- Reduction : LiAlH₄ in Et₂O/CH₂Cl₂ reduces intermediates to yield the final tetrahydroisoquinoline backbone . Optimization focuses on reagent purity (e.g., >97% LiAlH₄) and inert conditions to prevent oxidation .

Q. How should researchers characterize the structural integrity of this compound?

Methodological characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyloxy at C6 and methoxy at C7) .

- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., C₁₇H₁₉NO₃, MW 285.34) .

- X-ray crystallography : Resolve stereochemical ambiguities, particularly for chiral centers in analogs .

Advanced Research Questions

Q. How do substituent variations at the 6- and 7-positions affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- 6-Benzyloxy vs. 6-hydroxy : Benzyloxy enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .

- 7-Methoxy vs. 7-fluoro : Methoxy groups increase serotonin receptor affinity, while fluoro substituents favor dopamine receptor binding .

- Comparative data : A table from shows IC₅₀ values for analogs, highlighting 6-benzyloxy-7-methoxy derivatives as potent α₁-adrenergic antagonists (IC₅₀ = 12 nM vs. 45 nM for 6-hydroxy-7-methoxy).

Q. How can researchers resolve contradictions in pharmacological data across studies?

Contradictions often arise from:

- Assay variability : Standardize testing conditions (e.g., cell lines, receptor isoforms) to compare IC₅₀ values .

- Substituent batch differences : Use HPLC to verify substituent purity (e.g., >97% benzyloxy content) .

- Species-specific effects : Cross-test in human vs. rodent models; e.g., 7-methoxy analogs show higher efficacy in human neuroblastoma cells .

Q. What in silico approaches predict the compound’s interaction with biological targets?

Computational strategies include:

- Molecular docking : AutoDock Vina to model binding to serotonin receptors (PDB ID: 6WGT), prioritizing hydrogen bonds with methoxy groups .

- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns, tracking RMSD (<2 Å indicates stable binding) .

- ADMET prediction : SwissADME to optimize logP (target 2–3) and avoid CYP3A4 inhibition .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability protocols:

- Thermal stability : Store at –20°C in anhydrous DMSO to prevent degradation (>90% purity after 6 months) .

- pH sensitivity : Test solubility in buffers (pH 2–9); benzyloxy groups degrade at pH < 2, requiring neutral conditions for in vitro assays .

- Light exposure : Protect from UV light to avoid photooxidation of the tetrahydroisoquinoline ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.